4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride
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Overview
Description
“4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound . It has a molecular weight of 255.79 . The IUPAC name for this compound is "4-{[(2-methylbenzyl)oxy]methyl}piperidine hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H" . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, alcohols, which are structurally similar, undergo various reactions including conversion into alkyl halides, tosylates, and esters, and dehydration to yield alkenes .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis and Structural Insights
Crystal and Molecular Structures
Studies have detailed the synthesis and crystal structures of compounds related to "4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride," highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. Such structural insights are crucial for understanding the compound's chemical behavior and potential applications in drug design and development (Kuleshova & Khrustalev, 2000).
Novel Synthesis Approaches
Research on the synthesis of related compounds has shown innovative approaches to creating piperidine derivatives, which could have implications for the development of new pharmaceuticals. For example, one study presents a novel and efficient one-pot synthesis method for 2-aminopyrimidinones, demonstrating the compound's role in facilitating such reactions (Bararjanian et al., 2010).
Biological Activities and Potential Applications
Antifungal and Analgesic Activities
Derivatives of "this compound" have been explored for their biological activities. For instance, certain piperidone derivatives have shown promising antifungal and analgesic activities, suggesting their potential use in medical applications (Rameshkumar et al., 2003).
Dipeptidyl Peptidase II Inhibitors
Gamma-amino-substituted analogues of piperidine have been identified as highly potent and selective inhibitors of dipeptidyl peptidase II (DPP II), a significant finding for the development of new therapeutic agents targeting diseases related to DPP II activity (Senten et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRCTCHVVFRTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718617 |
Source
|
Record name | 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-37-7 |
Source
|
Record name | 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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